molecular formula C8H10N5O5- B13816334 2-(2-Methyl-5-nitrophenyl)guanidine;nitrate

2-(2-Methyl-5-nitrophenyl)guanidine;nitrate

Cat. No.: B13816334
M. Wt: 256.20 g/mol
InChI Key: UFCUZYAQWJABII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5-nitrophenyl)guanidine nitrate typically involves the reaction of 2-methyl-5-nitroaniline with cyanamide in the presence of hydrochloric acid to form 1-(2-methyl-5-nitrophenyl)guanidine hydrochloride. This intermediate is then converted to 1-(2-methyl-5-nitrophenyl)guanidine nitrate . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability and purity of the product.

Industrial Production Methods

Industrial production of (2-Methyl-5-nitrophenyl)guanidine nitrate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically isolated through crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-nitrophenyl)guanidine nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrazine, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

(2-Methyl-5-nitrophenyl)guanidine nitrate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methyl-5-nitrophenyl)guanidine nitrate involves its role as an intermediate in the synthesis of protein kinase inhibitors. These inhibitors target specific enzymes involved in cell signaling pathways, thereby regulating cell growth and proliferation. The compound’s molecular structure allows it to interact with these enzymes, inhibiting their activity and leading to therapeutic effects in conditions like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-5-nitrophenyl)guanidine nitrate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of important pharmaceuticals like imatinib highlights its significance in medicinal chemistry .

Properties

Molecular Formula

C8H10N5O5-

Molecular Weight

256.20 g/mol

IUPAC Name

2-(2-methyl-5-nitrophenyl)guanidine;nitrate

InChI

InChI=1S/C8H10N4O2.NO3/c1-5-2-3-6(12(13)14)4-7(5)11-8(9)10;2-1(3)4/h2-4H,1H3,(H4,9,10,11);/q;-1

InChI Key

UFCUZYAQWJABII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)([O-])[O-]

Origin of Product

United States

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